BACE1 Inhibition Potency: AZD3293 Demonstrates Sub-Nanomolar Cellular Potency Superior to Elenbecestat
AZD3293 (free base) exhibits an IC50 of 80 pM in SH-SY5Y cells overexpressing human amyloid precursor protein (APP), which is approximately 87-fold more potent than elenbecestat (IC50 ≈ 7 nM) in a comparable cell-based assay [1]. This sub-nanomolar cellular potency is also evident in primary neuronal cultures, with IC50 values of 610 pM in mouse cortical neurons and 310 pM in guinea pig cortical neurons [1].
| Evidence Dimension | Cellular BACE1 inhibition potency (Aβ40/sAPPβ reduction) |
|---|---|
| Target Compound Data | IC50 = 80 pM in SH-SY5Y cells overexpressing human APP |
| Comparator Or Baseline | Elenbecestat (E2609): IC50 ≈ 7 nM in cell-based BACE1 inhibition assay |
| Quantified Difference | AZD3293 is approximately 87-fold more potent (7 nM vs. 0.08 nM) in cellular context |
| Conditions | SH-SY5Y cells overexpressing human APP for AZD3293; cell-based assay for elenbecestat |
Why This Matters
Higher cellular potency enables lower dosing to achieve equivalent pharmacodynamic effects, reducing off-target risk and compound consumption.
- [1] Eketjäll S, Janson J, Kaspersson K, et al. AZD3293: A Novel, Orally Active BACE1 Inhibitor with High Potency and Permeability and Markedly Slow Off-Rate Kinetics. J Alzheimers Dis. 2016;50(4):1109-1123. doi:10.3233/JAD-150834 View Source
